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Compound of Interest
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1.0 Introduction

LH 708 is a high-quality, hot work tool steel electrode designed for the repair and fabrication of
forging dies and other hot work tools.[1][2] Composed of an alloy based on Tungsten (W) and
Chromium (Cr), the weld deposit from LH 708 is tough, wear-resistant, and free from cracks
and porosity, yielding smooth and uniform beads.[1][2] These characteristics make it an ideal
solution for maintenance applications in the forging industry, where dies are subjected to
extreme impact, pressure, and thermal cycling.[3][4] Regular maintenance and repair using
appropriate materials like LH 708 can significantly extend the service life of forging dies, reduce
operational costs, and minimize production downtime.[3][5]

2.0 Key Applications

The LH 708 electrode is versatile and suitable for a range of applications in forging die
maintenance. Its primary uses include the repair of tools made from similar materials and the
fabrication or hardfacing of hot work tools from carbon or low-alloy steels.[1][2]

Typical applications include:

» Repair and rebuilding of forging hammers and dies.[1][6]

e Hardfacing of hot shear blades and trimming dies.[1][6]

o Maintenance of stampers for non-ferrous metals.[1][6]
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» Fabrication and repair of distributor pins, slides, and saddle tracks.[1][6]
3.0 Performance Data

The primary performance metric for a hardfacing electrode is the hardness of the deposited
material, which directly correlates with its wear resistance. The hardness of the LH 708 weld
deposit can be manipulated through post-weld heat treatment, allowing for customization
based on the specific demands of the forging application.

" Hardness (Rockwell C o
Condition Description
Scale)

The hardness achieved
directly after the welding

As Welded 41 - 46 HRC process without any
subsequent heat treatment.[1]

[2]6]1[7]

The maximum hardness

achieved after a specific

After Hardening 49 - 51 HRC )
hardening heat treatment
protocol.[1][2][6][7]
The softened state achieved
) after annealing, typically for
After Annealing 21 -24 HRC

subsequent machining before
final hardening.[1][2][6][7]

Table 1. Mechanical Properties
of LH 708 Weld Deposit

Protocol: Forging Die Repair Using LH 708
Electrode

4.0 Objective

To provide a standardized procedure for the repair of worn or damaged forging dies using the
LH 708 hot work tool steel electrode. This protocol covers surface preparation, welding, and
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post-weld heat treatment to ensure a high-quality, durable repair.

5.0 Materials and Equipment

e Welding Electrode: LH 708 (various diameters: 2.5mm, 3.2mm, 4.0mm, 5.0mm)[1]
e Power Source: AC / DC (+) Welder[1]

e Base Layer Electrode: LH 710 (recommended for significant buildups)[1]

e Preheating Equipment: Furnace or torch capable of reaching 300-400°C

o Grinding/Gouging Tools: Angle grinder, carbon arc gouging equipment

o Cleaning Tools: Wire brush, degreasing solvents|1]

e Heat Treatment Furnace: Capable of annealing, hardening, and tempering cycles

o Personal Protective Equipment (PPE): Welding helmet, gloves, safety glasses, protective
clothing

6.0 Experimental Workflow
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Phase 1: Preparation
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Phase 2:

4. Buffer Layer (Optional)
(Deposit LH 710 for large buildups)

5. Hardfacing
(Deposit max. 2 layers of LH 708)

Phase 3: Post-Weld Treatment

6. Post-Heat / Slow Cool

7. Heat Treatment (Optional)
(Anneal, Harden, Temper)

8. Final Machining/Grinding

9. Quality Inspection

Click to download full resolution via product page

Caption: Workflow for Forging Die Repair with LH 708.
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7.0 Step-by-Step Protocol
7.1 Phase 1: Preparation

» Defect Removal: Identify and completely remove all cracked, fatigued, or worn material from
the die surface. This is typically achieved through grinding or carbon arc gouging.[3] Ensure
a sound, solid surface is reached before proceeding.

o Surface Cleaning: Thoroughly clean the area to be welded using a wire brush to remove any
scale or oxides.[1] If necessary, use a solvent to degrease the surface and remove any
contaminants.

e Preheating: Uniformly preheat the entire die block to 300-400°C in a furnace to prevent
thermal shock and ensure a quality weld.[1]

7.2 Phase 2: Welding

o Parameter Setup: Set the welding current according to the electrode diameter being used.
Use AC or DC (+) polarity.[1]

o

2.5mm: 50-70 Amps

[¢]

3.2mm: 90-110 Amps

[¢]

4.0mm: 140-160 Amps

[e]

5.0mm: 190-230 Amps

» Buffer Layer (If Required): For repairs requiring significant material buildup, first apply a base
layer using the LH 710 electrode.[1] This provides a tough foundation for the final hardfacing
layers.

o Hardfacing Application: Deposit the LH 708 weld metal. Hold the electrode perpendicular to
the base metal.[1] To achieve the full specified hardness, apply a maximum of two layers of
LH 708.[1]

7.3 Phase 3: Post-Weld Treatment
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o Post-Heating/Cooling: After welding, it is recommended to post-heat the die to the preheat
temperature and then allow it to cool slowly in a furnace or insulating blanket to relieve
stresses.

o Optional Heat Treatment: Based on the desired final hardness, a full heat treatment cycle
can be performed.[1]

o Annealing: For machinability, heat to 750-780°C and hold for 4 hours, then cool slowly.[1]
o Hardening: Heat to 1070-1120°C and quench in oil.[1]

o Tempering: Heat to 500-600°C and hold for two hours to achieve final hardness and
toughness.[1]

» Final Machining: Once cooled or heat-treated, the repaired surface can be machined or
ground to the final required dimensions and surface finish.

¢ Quality Inspection: Conduct a final inspection using visual and non-destructive testing
methods (e.g., dye penetrant testing) to ensure the repair is free of defects.

8.0 Safety Precautions

o Always use appropriate Personal Protective Equipment (PPE) during welding, grinding, and
handling of hot materials.

o Ensure adequate ventilation to remove welding fumes and gases.

» Follow standard safety procedures for operating high-temperature furnaces and welding
equipment.

o Handle hot dies with appropriate tools and allow for adequate cooling time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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maintenance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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